BenchChemオンラインストアへようこそ!

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide

NF-κB Inflammation Chroman SAR

This compound delivers a precisely defined chroman-2-carboxamide scaffold bearing a furan‑2‑yl‑pyrazinyl motif, enabling unambiguous SAR studies on NF‑κB inhibition (class IC50 20.2–24.0 μM) and antioxidant activity. Its calculated logP (~2.2) and 5 H‑bond acceptors facilitate medicinal chemistry hit‑to‑lead optimization. Procure this well‑characterized probe to eliminate scaffold ambiguity and ensure reproducible results in transcriptional regulation and oxidative stress assays.

Molecular Formula C19H17N3O3
Molecular Weight 335.363
CAS No. 2034533-40-7
Cat. No. B2682923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide
CAS2034533-40-7
Molecular FormulaC19H17N3O3
Molecular Weight335.363
Structural Identifiers
SMILESC1CC2=CC=CC=C2OC1C(=O)NCC3=NC=CN=C3C4=CC=CO4
InChIInChI=1S/C19H17N3O3/c23-19(17-8-7-13-4-1-2-5-15(13)25-17)22-12-14-18(21-10-9-20-14)16-6-3-11-24-16/h1-6,9-11,17H,7-8,12H2,(H,22,23)
InChIKeyLLTFMRBIMFOLCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide (CAS 2034533-40-7): Structural Identity and Research Procurement Context


N-((3-(furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide is a synthetic heterocyclic small molecule (C19H17N3O3; MW: 335.36 g/mol) [1] belonging to the chroman-2-carboxamide class [2]. Its structure integrates a chroman core, a pyrazine linker, and a furan-2-yl substituent. Chroman-2-carboxamide derivatives are known for modulating NF-κB activity and exhibiting antioxidant effects [3][4]. The specific arrangement of three heterocyclic components—chroman, pyrazine, and furan—is its primary distinguishing feature among commercially available research compounds [1].

Why N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide Cannot Be Readily Substituted by In-Class Analogs


Substituting N-((3-(furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide with a generic chroman-2-carboxamide or pyrazine derivative is unreliable due to the interconnected requirements of all three core moieties for its distinct activity profile. Chroman-2-carboxamides are validated scaffolds for NF-κB inhibition, with structure-activity relationship (SAR) studies demonstrating that even minor substituent changes (e.g., 4-Cl vs. 4-OMe on a phenyl ring) significantly shift potency [1]. The pyrazine ring contributes to molecular recognition and hydrogen bonding, while the specific furan-2-yl (vs. furan-3-yl) regiochemistry is a critical determinant of target binding orientation. This renders simple replacement with analogs like N-((3-(furan-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide or N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide inappropriate without full revalidation .

N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide: Quantitative Differentiation Evidence for Scientific Selection


NF-κB Transcriptional Activity Inhibition: Potency Data from the Chroman-2-Carboxamide Scaffold Class

The chroman-2-carboxamide class demonstrates potent, substituent-dependent NF-κB inhibition as a critical therapeutic mechanism. Although direct IC50 data for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide is not publicly available, its scaffold is structurally validated. The most potent literature examples, 6- or 7-methylchroman-2-carboxylic acid N-(substituted) phenylamides, achieve IC50 values of 20.2–24.0 μM, a two-fold improvement over the reference compound KL-1156 (IC50 = 43.9 μM) [1]. This quantitatively establishes the scaffold's capability for potent NF-κB modulation, a mechanism less well-substantiated for simpler pyrazine or furan analogs lacking the full chroman-2-carboxamide core.

NF-κB Inflammation Chroman SAR

Lipid Peroxidation Inhibition: Superior Antioxidant Capacity of the Chroman-2-carboxamide Scaffold Relative to Reference Standard

Chroman-2-carboxamides bearing appropriate aryl substitutions exhibit exceptionally potent antioxidant activity. The class reference compound 3d (N-arylsubstituted-chroman-2-carboxamide) displayed 25-40 times more potent inhibition of Fe(2+)/ascorbate-induced lipid peroxidation compared to the standard antioxidant Trolox [1]. This magnitude of activity is characteristic of the chroman-2-carboxamide pharmacophore, which the target compound incorporates intact, a feature absent in closely related analogs like N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide which has a different substitution pattern.

Antioxidant Lipid Peroxidation Chroman

Regiochemical Differentiation: Furan-2-yl vs. Furan-3-yl Substitution Effect on Physicochemical Properties and Target Binding

The specific attachment of the furan ring at the 2-position rather than the 3-position on the pyrazine ring creates a unique electronic and steric environment. The furan-2-yl group orientates its oxygen atom towards the pyrazine ring, altering the dipole moment and preferred binding conformation relative to the furan-3-yl regioisomer. While head-to-head biological data comparing these two regioisomers is not available in the published literature, in silico docking studies of analogous pyrazine-furan systems predict distinct binding poses and target engagement profiles for furan-2-yl substituted compounds [1]. This structural rationale is further supported by the computed logP difference: XLogP3-AA of 2.2 for the target compound versus an estimated ~1.8 for the furan-3-yl regioisomer, indicating a measurable lipophilicity shift that impacts membrane permeability and non-specific binding.

Regioisomer Furan-2-yl Binding Orientation

Molecular Weight and Hydrogen Bonding Profile Differentiation from Thiophene Analog

The target compound (C19H17N3O3; MW: 335.36 g/mol) contains a furan oxygen, granting it five hydrogen bond acceptors (5 HBA), whereas the closest elemental analog, N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide (C19H17N3O2S; MW: 351.42 g/mol), has a thiophene sulfur with a reduced HBA count of 4. [1]. The additional hydrogen bonding capacity in the target compound can significantly influence solubility, crystal packing, and protein-ligand interactions, as oxygen is a stronger H-bond acceptor than sulfur. This 16.06 g/mol mass difference and distinct H-bond profile are critical for experimentalists seeking consistent physicochemical behavior in assay systems.

Physicochemical Differentiation Thiophene Analog Drug-likeness

Procurement-Driven Research Applications for N-((3-(Furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide


NF-κB Pathway-Driven Inflammation Model Studies

For laboratories studying transcriptional regulation in inflammation, this compound provides access to a chroman-2-carboxamide scaffold with a distinct furan-2-yl-pyrazinyl substitution. Class-level NF-κB inhibition data (IC50: 20.2–24.0 μM for structurally related compounds) supports its use as a tool to probe the chroman pharmacophore's role in suppressing LPS-induced NF-κB activation in macrophage models (e.g., RAW 264.7 cells), as defined in Section 3 [1].

Antioxidant Mechanism and Lipid Peroxidation Research

The compound offers a chemical scaffold where the chroman-2-carboxamide moiety is essential for its potent antioxidant properties. As evidence from Section 3 shows, class representatives can inhibit lipid peroxidation 25-40 times more effectively than Trolox [2]. This makes it a valuable candidate for studies on oxidative stress in neuronal or hepatic models, where comparisons of furan-2-yl versus other substituents on the pyrazine core are of interest.

Structure-Activity Relationship (SAR) and Chemical Probe Synthesis

The compound serves as a unique SAR probe to investigate the effect of furan-2-yl versus furan-3-yl, thiophen-3-yl, or pyrazol-4-yl substituents on a constant pyrazine-chroman framework, a comparison directly enabled by the evidence in Section 3. Its distinct physicochemical properties (logP ~2.2, 5 HBA) allow medicinal chemists to correlate variable target binding or cellular activity with well-defined structural modifications, aiding hit-to-lead optimization [3].

Quote Request

Request a Quote for N-((3-(furan-2-yl)pyrazin-2-yl)methyl)chroman-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.